molecular formula C16H13ClO4 B2509423 2-Ethoxy-4-formylphenyl 3-chlorobenzoate CAS No. 432021-30-2

2-Ethoxy-4-formylphenyl 3-chlorobenzoate

Cat. No.: B2509423
CAS No.: 432021-30-2
M. Wt: 304.73
InChI Key: GNWKYSLHWBZUGX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 3-chlorobenzoate (CAS 432021-30-2) is a synthetic chemical building block of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C16H13ClO4 and a molecular weight of 304.73, features both an ethoxy-formylphenyl ester and a 3-chlorobenzoate group, making it a versatile precursor for the development of more complex molecules . Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutic agents. Compounds with structural similarities, particularly those containing the phenyl ester scaffold, are frequently investigated for their biological activity and have been explored in the context of inhibiting critical enzymatic targets, such as microsomal epoxide hydrolase (mEH), and for their potential use in cancer research . The reactive formyl group (-CHO) is a particularly valuable handle for further chemical transformation, allowing researchers to conduct a wide array of post-functionalization reactions, including the creation of hydrazone derivatives and other conjugates, without compromising the core ester structure . This makes it a valuable reagent for constructing molecular libraries for high-throughput screening in drug discovery campaigns. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in diverse areas, including method development in synthetic chemistry, materials science, and as a standard in analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-20-15-8-11(10-18)6-7-14(15)21-16(19)12-4-3-5-13(17)9-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKYSLHWBZUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl 3 Chlorobenzoate and Analogues

Direct Esterification Approaches

Direct esterification focuses on creating the ester bond between the two key precursors: 2-ethoxy-4-formylphenol and a derivative of 3-chlorobenzoic acid. This is often the final step in a synthetic sequence.

O-Acylation Reactions of Phenolic Precursors

O-acylation is a widely used and effective method for synthesizing aryl esters. This approach involves the reaction of a phenolic compound with an activated acyl derivative, such as an acyl chloride or acid anhydride.

In a typical procedure for synthesizing compounds like 2-ethoxy-4-formylphenyl 3-chlorobenzoate (B1228886), the phenolic precursor (2-ethoxy-4-formylphenol) is reacted with 3-chlorobenzoyl chloride. Phenols are generally less reactive than alcohols in esterification reactions. libretexts.org To enhance the reaction rate, the phenol (B47542) is often converted to its more nucleophilic conjugate base, the phenoxide ion. This is accomplished by treating the phenol with a base like sodium hydroxide (B78521) (NaOH) to form the sodium phenoxide in situ. libretexts.orggoogle.com

The subsequent reaction between the sodium phenoxide and the acyl chloride, such as 3-chlorobenzoyl chloride, proceeds via a nucleophilic acyl substitution mechanism. This specific method, when performed with benzoyl chloride derivatives in the presence of aqueous sodium hydroxide, is known as the Schotten-Baumann reaction. wikipedia.orgyoutube.com The reaction is typically carried out with vigorous shaking or stirring for a period to ensure completion, yielding the desired phenyl benzoate (B1203000) ester. wikipedia.orgyoutube.com

Table 1: Representative Conditions for Schotten-Baumann O-Acylation

Phenolic Substrate Acylating Agent Base Solvent Typical Conditions Product Ref
Phenol Benzoyl chloride 10% Sodium hydroxide Water Vigorous shaking, ~20 min, Room Temp. Phenyl benzoate youtube.com

Coupling Reactions Involving 3-Chlorobenzoic Acid Derivatives

Direct coupling of a carboxylic acid and a phenol is also a viable, albeit sometimes less efficient, method for ester synthesis. Unlike the reaction between alcohols and carboxylic acids, the direct esterification of phenols is often slow and may require catalysts or activating agents. libretexts.orggoogle.com

To overcome the lower reactivity, coupling reagents that activate the carboxylic acid are employed. The Mitsunobu reaction, for instance, is an effective method for the esterification of benzoic acids with phenols, providing good to excellent yields under mild conditions. researchgate.net This reaction typically involves a phosphine, like triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the carboxylic acid for nucleophilic attack by the phenol. researchgate.net

Another approach is the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a process known as Steglich esterification. However, this method can be less effective for phenol esterification compared to the Mitsunobu reaction, sometimes resulting in lower yields even with an excess of reagents and prolonged reaction times. researchgate.net

Construction of the 2-Ethoxy-4-formylphenyl Moiety

Synthetic Routes to Formylphenyl Precursors

The formylphenyl core of the target molecule is a substituted benzaldehyde. A common and logical starting material for this moiety is a dihydroxybenzaldehyde, such as 2,4-dihydroxybenzaldehyde (B120756). This commercially available precursor provides the necessary hydroxyl and formyl groups in the correct positions (para and ortho, respectively) relative to one another.

The synthesis of related formylphenyl compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its analogue ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde), provides insight into relevant synthetic transformations. wikipedia.org These syntheses often start from precursors like guaiacol (B22219) or lignin (B12514952) and involve steps to introduce the aldehyde function, for example, through reaction with glyoxylic acid. wikipedia.org

Introduction of the Ethoxy Group

The introduction of the ethoxy group onto the phenolic ring is a key transformation. A standard and highly effective method for forming the aryl-ether linkage is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com

To synthesize 2-ethoxy-4-formylphenol, the starting material would typically be 2,4-dihydroxybenzaldehyde. This precursor has two hydroxyl groups with different acidities. The hydroxyl group at the 4-position is more acidic than the one at the 2-position due to resonance stabilization of the phenoxide by the para-formyl group. By carefully selecting the base and reaction conditions, it is possible to selectively deprotonate the 4-hydroxyl group. However, for the synthesis of the target intermediate, the ether linkage is required at the 2-position.

Therefore, a more controlled approach involves the selective alkylation of the hydroxyl group at the 2-position. This can be achieved by reacting 2,4-dihydroxybenzaldehyde with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). byjus.com The reaction proceeds as an SN2 reaction where the phenoxide attacks the primary alkyl halide. wikipedia.org Phase transfer catalysts may also be employed to facilitate the reaction between aqueous and organic phases. utahtech.edu

Table 2: General Conditions for Williamson Ether Synthesis

Substrate Alkylating Agent Base Solvent Temperature Duration Ref
Alcohol/Phenol Primary Alkyl Halide Strong Base (e.g., NaH) or Carbonate Base Acetonitrile, DMF 50-100 °C 1-8 hours byjus.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netnih.gov While MCRs are powerful tools for generating molecular complexity, their application to the direct synthesis of a relatively simple structure like an aryl ester is less common. researchgate.net

The synthesis of 2-ethoxy-4-formylphenyl 3-chlorobenzoate is more straightforwardly accomplished through the convergent, stepwise approaches detailed above, namely the preparation of the two key fragments followed by their coupling via esterification. The development of a specific multi-component reaction for this target would likely involve a complex cascade of reactions that would need to be highly optimized to compete with the more traditional and reliable synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 4 Formylphenyl 3 Chlorobenzoate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

In the absence of an experimental FT-IR spectrum for 2-Ethoxy-4-formylphenyl 3-chlorobenzoate (B1228886), a predictive analysis based on characteristic group frequencies can be hypothesized. Key vibrational modes would be expected to arise from the carbonyl groups of the ester and aldehyde, the C-O bonds of the ester and ether, the aromatic rings, and the C-Cl bond.

Anticipated FT-IR Data for 2-Ethoxy-4-formylphenyl 3-chlorobenzoate (Hypothetical)

Frequency Range (cm⁻¹) Vibration Type Functional Group
~1735-1715 C=O stretch Ester
~1700-1680 C=O stretch Aldehyde (formyl)
~1600, ~1475 C=C stretch Aromatic rings
~1250-1100 C-O stretch Ester and Ether
~2820-2720 C-H stretch Aldehyde (formyl)
~3100-3000 C-H stretch Aromatic
~2980-2850 C-H stretch Aliphatic (ethoxy)

Note: This table is predictive and not based on experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, an FT-Raman spectrum would provide further structural insights. Aromatic ring vibrations and symmetric stretches are often more prominent in Raman spectra. The C=O stretching vibrations would also be observable, though potentially weaker than in the IR spectrum. The lack of published FT-Raman data for this compound prevents a detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethoxy group, the aromatic protons on both phenyl rings, and the formyl proton. The chemical shifts and coupling patterns would be crucial for assigning the specific positions of the substituents.

Anticipated ¹H NMR Data for this compound (Hypothetical)

Chemical Shift (ppm) Multiplicity Integration Assignment
~9.9-10.0 Singlet 1H Aldehyde proton (-CHO)
~7.5-8.2 Multiplets 4H Protons on 3-chlorobenzoate ring
~7.0-7.8 Multiplets 3H Protons on 2-ethoxy-4-formylphenyl ring
~4.1-4.3 Quartet 2H Methylene (B1212753) protons of ethoxy group (-OCH₂CH₃)

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the carbons of the ethoxy group.

Anticipated ¹³C NMR Data for this compound (Hypothetical)

Chemical Shift (ppm) Carbon Type
~185-195 Aldehyde Carbonyl (C=O)
~160-170 Ester Carbonyl (C=O)
~110-160 Aromatic and Olefinic Carbons
~60-70 Methylene Carbon of Ethoxy (-OCH₂)

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional (2D) NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure. COSY would establish proton-proton couplings within the aromatic rings and the ethoxy group. HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal long-range correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as the ester linkage between the two aromatic rings. The absence of any published 2D NMR data for this compound makes a detailed structural confirmation impossible at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a distinct fragmentation pattern, providing valuable structural information.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

Key fragmentation pathways for this molecule would likely involve the cleavage of the ester bond, which is often a favored fragmentation site in such compounds. This could occur in two primary ways:

Acylium Ion Formation: Cleavage of the C-O bond of the ester linkage can result in the formation of a 3-chlorobenzoyl cation. This is a common fragmentation pathway for esters.

Phenoxy Radical Formation: Alternatively, cleavage can lead to the formation of a 2-ethoxy-4-formylphenoxide radical, with the charge retained by the 3-chlorobenzoyl moiety.

Further fragmentation of these primary ions would also be expected. For instance, the 3-chlorobenzoyl cation could lose a molecule of carbon monoxide (CO) to form a chlorophenyl cation. The 2-ethoxy-4-formylphenyl fragment could undergo cleavage of the ethoxy group or the formyl group.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Structural Formula of Fragment
304/306Molecular Ion [M]⁺[C₁₆H₁₃ClO₄]⁺
1652-Ethoxy-4-formylphenoxide radical[C₉H₉O₃]•
139/1413-Chlorobenzoyl cation[C₇H₄ClO]⁺
111/1133-Chlorophenyl cation[C₆H₄Cl]⁺

Note: The data presented in this table is hypothetical and based on established fragmentation patterns of similar aromatic esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the presence of aromatic rings and conjugated systems gives rise to characteristic absorption bands.

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the conjugated π systems of the two aromatic rings. The presence of substituents such as the ethoxy, formyl, and chloro groups can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

n → π Transitions:* These are lower intensity transitions that involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the ester and ether functionalities, to a π* antibonding orbital.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show strong absorption bands in the UV region, characteristic of its aromatic nature.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

Absorption Maximum (λmax) Molar Absorptivity (ε) Type of Electronic Transition Associated Chromophore
~250-270 nmHighπ → πBenzoyl and Phenyl Rings
~300-320 nmLown → πCarbonyl group of the ester

Note: The data in this table is predicted based on the spectroscopic properties of analogous substituted aromatic compounds.

Computational and Theoretical Investigations of 2 Ethoxy 4 Formylphenyl 3 Chlorobenzoate

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior.

The MEP map uses a color spectrum to indicate different potential regions. Typically, red indicates areas of high electron density, which are negative in potential and susceptible to electrophilic attack. Conversely, blue represents regions of low electron density, which are positive in potential and prone to nucleophilic attack. Green and yellow areas denote intermediate or near-zero potential. For a molecule like 2-Ethoxy-4-formylphenyl 3-chlorobenzoate (B1228886), an MEP analysis would identify the negatively charged oxygen atoms of the carbonyl and ethoxy groups as likely sites for electrophilic interaction, while hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule. It provides a detailed picture of electron delocalization, hyperconjugative interactions, and charge transfer between orbitals.

Key aspects of NBO analysis include the examination of stabilization energies, E(2), associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For the target compound, NBO analysis would be used to quantify the delocalization of lone pair electrons from oxygen and chlorine atoms into adjacent antibonding orbitals, which is crucial for understanding its electronic stability and structure.

Analysis of Intramolecular Interactions

The study of intramolecular interactions focuses on the non-covalent forces that exist within a single molecule, influencing its conformation and stability. These interactions include hydrogen bonds, van der Waals forces, and steric hindrance.

Computational methods can identify and characterize these interactions by analyzing bond lengths, bond angles, and the distances between non-bonded atoms. For 2-Ethoxy-4-formylphenyl 3-chlorobenzoate, theoretical calculations could reveal potential weak intramolecular hydrogen bonds, such as between the formyl group's hydrogen and a nearby oxygen atom, which would play a role in determining the molecule's preferred three-dimensional shape.

Calculation of Global Reactivity Descriptors

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Reactivity and Mechanistic Investigations of 2 Ethoxy 4 Formylphenyl 3 Chlorobenzoate

Reactions Involving the Formyl Group

The formyl group, an aldehyde attached to a benzene (B151609) ring, is a key center for chemical reactivity. The benzene ring is substituted with an electron-donating ethoxy group and the electron-withdrawing 3-chlorobenzoate (B1228886) ester group. The ethoxy group at the ortho position and the ester at the para position relative to the formyl group modulate the electron density of the ring and the electrophilicity of the aldehyde carbon. This substitution pattern influences the kinetics and outcomes of reactions at the formyl site.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. vaia.com This reaction typically involves the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. The reactivity of the aldehyde is a foundational aspect of its synthetic utility. acs.orgrug.nl

Key examples of nucleophilic addition reactions include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents, R-MgX) results in the formation of secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(4-ethoxy-3-hydroxyphenyl)ethanol, following an acidic workup.

Organolithium Reactions: Organolithium reagents (R-Li), being more reactive than Grignard reagents, also add to the formyl group to produce secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, leads to the formation of a cyanohydrin. This reaction is significant as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Representative Nucleophilic Addition Reactions
Nucleophilic ReagentProduct ClassIllustrative Product Name
Methylmagnesium Bromide (CH₃MgBr)Secondary Alcohol2-Ethoxy-4-(1-hydroxyethyl)phenyl 3-chlorobenzoate
Phenylithium (C₆H₅Li)Secondary Alcohol2-Ethoxy-4-(hydroxy(phenyl)methyl)phenyl 3-chlorobenzoate
Sodium Borohydride (NaBH₄)Primary Alcohol2-Ethoxy-4-(hydroxymethyl)phenyl 3-chlorobenzoate
Hydrogen Cyanide (HCN)Cyanohydrin2-Ethoxy-4-(cyano(hydroxy)methyl)phenyl 3-chlorobenzoate

Condensation Reactions (e.g., Schiff Base Formation)

Aromatic aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. wjpsonline.comorientjchem.org This reversible reaction is typically catalyzed by either an acid or a base and involves a two-step mechanism. wjpsonline.com

The mechanism proceeds through:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the formyl group. This leads to a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine. nih.gov

Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of a water molecule is the rate-determining step and is facilitated by catalysis. wjpsonline.comnih.gov

The stability of the resulting Schiff base is enhanced by the conjugation of the C=N double bond with the aromatic ring. orientjchem.org The reaction is often driven to completion by removing the water formed, for example, by azeotropic distillation. Computational studies have shown that even trace amounts of acid can significantly lower the activation energy for this transformation. peerj.comresearchgate.net

Table 2: Schiff Base Formation with Various Primary Amines
Amine ReactantProduct ClassIllustrative Product Name
AnilineN-aryl imine2-Ethoxy-4-(((phenyl)imino)methyl)phenyl 3-chlorobenzoate
EthylamineN-alkyl imine2-Ethoxy-4-(((ethyl)imino)methyl)phenyl 3-chlorobenzoate
Hydroxylamine (B1172632)Oxime2-Ethoxy-4-((hydroxyimino)methyl)phenyl 3-chlorobenzoate

Oxidative Transformations

The formyl group is in a +1 oxidation state and can be readily oxidized to a carboxylic acid (+3 oxidation state). This transformation is a common reaction for aldehydes and can be achieved with a variety of oxidizing agents. The resulting product would be 3-((3-chlorobenzoyl)oxy)-4-ethoxybenzoic acid.

Common oxidants for this purpose include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that effectively converts aromatic aldehydes to carboxylic acids, usually in basic or neutral conditions followed by acidification.

Potassium Dichromate (K₂Cr₂O₇): Another strong oxidant, typically used in acidic conditions (e.g., with H₂SO₄).

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent used as a classic chemical test for aldehydes. It selectively oxidizes aldehydes without affecting other functional groups, producing a silver mirror as a positive result.

Chromium Trioxide (CrO₃): Used in the Jones oxidation (with aqueous sulfuric acid and acetone).

Reactivity at the Ester Linkage

The ester linkage in 2-Ethoxy-4-formylphenyl 3-chlorobenzoate is a phenyl ester, which exhibits distinct reactivity compared to alkyl esters. The electronic nature of both the acyl and the phenoxy portions of the molecule dictates its susceptibility to nucleophilic acyl substitution. The electron-withdrawing chloro-substituent on the benzoyl group increases the electrophilicity of the carbonyl carbon, while the phenoxide portion's stability as a leaving group is influenced by the ethoxy and formyl substituents on its ring.

Hydrolytic Pathways

Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol (or in this case, a phenol). The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. rsc.org The reaction proceeds through a tetrahedral intermediate, followed by the departure of the phenoxide leaving group. The products are 3-chlorobenzoic acid and 2-ethoxy-4-formylphenol, which exist as the carboxylate and phenoxide salts, respectively, under the basic reaction conditions. Studies on similar substituted phenyl esters show that electron-withdrawing groups on the acyl portion accelerate the reaction, consistent with a Hammett sensitivity (ρ) value greater than 1. researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the phenoxy leaving group is eliminated. The equilibrium can be shifted towards the products by using a large excess of water.

The rate of hydrolysis is sensitive to the electronic effects of the substituents. For base-catalyzed hydrolysis, the Hammett relationship can be used to quantify these effects, where electron-withdrawing substituents on the phenyl portion of the ester generally lead to faster reaction rates. nih.govnih.gov

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. Like hydrolysis, it can be catalyzed by either an acid or a base.

In the case of this compound, reaction with an alcohol (R'-OH) would yield a new ester (3-chlorobenzoyl-OR') and 2-ethoxy-4-formylphenol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products (e.g., the phenol) from the reaction mixture.

Base-Catalyzed Transesterification: This process involves the attack of an alkoxide ion (R'O⁻) on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to form the new ester and the phenoxide. The reaction is generally driven towards the products if the incoming alcohol is less acidic than the departing phenol (B47542).

Table 3: Products of Transesterification with Different Alcohols
Alcohol Reactant (R'-OH)New Ester ProductByproduct
Methanol (CH₃OH)Methyl 3-chlorobenzoate2-Ethoxy-4-formylphenol
Ethanol (B145695) (CH₃CH₂OH)Ethyl 3-chlorobenzoate2-Ethoxy-4-formylphenol
tert-Butanol ((CH₃)₃COH)tert-Butyl 3-chlorobenzoate2-Ethoxy-4-formylphenol

Aromatic Ring Reactivity

The reactivity of this compound is governed by the electronic properties of the substituents on its two aromatic rings. Ring A is polysubstituted with a strongly electron-donating ethoxy group and a strongly electron-withdrawing formyl group. Ring B is substituted with an electron-withdrawing ester linkage and a deactivating chloro group. This substitution pattern creates a significant difference in the electron density and, consequently, the chemical behavior of the two rings.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on an electron-rich aromatic ring. wikipedia.org The rate and position of this attack are heavily influenced by the substituents already present on the ring. libretexts.org

Ring A (2-Ethoxy-4-formylphenyl): This ring is subject to competing electronic effects. The ethoxy (-OEt) group is a powerful activating group that donates electron density through resonance (+R effect), making the ring more nucleophilic and thus more reactive than benzene. msu.edu It directs incoming electrophiles to the ortho and para positions. Conversely, the formyl (-CHO) group is a strong deactivating group, withdrawing electron density via both resonance (-R) and induction (-I), making the ring less nucleophilic. uomustansiriyah.edu.iq It directs incoming electrophiles to the meta position.

In this specific arrangement, the activating effect of the ethoxy group is dominant, making Ring A the primary target for EAS. The directing effects must be considered in concert. The position para to the strongly activating ethoxy group is position 5. This position is also meta to the deactivating formyl group, making it the most electronically favored site for substitution. Substitution at position 3, ortho to the ethoxy group, is also possible but may be subject to some steric hindrance.

Ring TargetPotential EAS ReactionPredicted Major ProductRationale
Ring A Nitration (HNO₃, H₂SO₄)2-Ethoxy-4-formyl-5-nitrophenyl 3-chlorobenzoateThe powerful activating, ortho, para-directing ethoxy group governs the regioselectivity. The position para to the ethoxy group (C5) is the most activated and sterically accessible site. This position is also conveniently meta to the deactivating formyl group.
Ring B Nitration (HNO₃, H₂SO₄)Negligible reaction under standard conditionsThe ring is strongly deactivated by both the ester and chloro substituents, making it highly resistant to electrophilic attack compared to Ring A.

Nucleophilic Aromatic Substitution Potentials

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, replacing a suitable leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Ring A (2-Ethoxy-4-formylphenyl): This ring is unsuitable for SNAr. It lacks a conventional leaving group (like a halide) and is activated by the electron-donating ethoxy group, making it electron-rich and thus repulsive to nucleophiles.

Ring B (3-chlorobenzoate): This ring is a potential candidate for SNAr. It possesses a chlorine atom, which can function as a leaving group. The ring's electron density is reduced by the inductive effect of the chlorine and the electron-withdrawing nature of the ester group, making it susceptible to nucleophilic attack. masterorganicchemistry.com However, the reaction is likely to be slow because the primary electron-withdrawing group (the ester) is positioned meta to the leaving group. This placement does not allow for the resonance stabilization of the negative charge in the Meisenheimer intermediate onto the carbonyl oxygen, a key stabilizing feature that accelerates reactions with ortho or para arrangements. libretexts.org

Ring TargetPotential NAS ReactionPredicted ProductRationale
Ring A Amination (NaNH₂)No reactionThe ring is electron-rich and lacks a suitable leaving group.
Ring B Hydroxylation (NaOH, heat)2-Ethoxy-4-formylphenyl 3-hydroxybenzoateThe chlorine atom can act as a leaving group. The ring is deactivated (electron-poor), making it susceptible to nucleophilic attack. The reaction would likely require forcing conditions due to the suboptimal meta relationship between the leaving group and the ester.

C-H Activation Strategies

Transition metal-catalyzed C-H activation is a modern strategy for forming new C-C or C-heteroatom bonds by directly functionalizing a carbon-hydrogen bond. These reactions often rely on a directing group within the substrate to position the metal catalyst at a specific C-H bond, typically ortho to the directing group. researchgate.net

Both rings of this compound contain potential directing groups.

Ring A: The formyl group is a well-established directing group for ortho C-H activation. acs.org The catalyst would coordinate to the carbonyl oxygen, enabling the functionalization of the C-H bond at position 5. The ethoxy group's oxygen can also serve as a directing group for ortho-lithiation or other metalations at position 3. The choice of catalyst and conditions would determine the site selectivity between C3-H and C5-H.

Ring B: The ester carbonyl can similarly act as a directing group to facilitate C-H activation at the ortho positions, C2 and C4. nih.gov This offers a potential pathway to introduce substituents adjacent to the ester linkage, a transformation that is challenging via classical EAS or SNAr reactions.

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

Determining the precise reaction mechanisms for this compound would require a combination of experimental and computational methods.

Experimental Approaches:

Kinetics: Measuring reaction rates with respect to substrate, reagent, and catalyst concentrations can help establish the rate law and provide insight into the rate-determining step. For instance, in EAS, the initial attack of the electrophile to disrupt aromaticity is typically the slow step. masterorganicchemistry.com

Competition Experiments: Reacting the molecule with a related substrate (e.g., one lacking the ethoxy group) under the same conditions can provide quantitative data on the relative reactivity and the activating/deactivating effects of the functional groups.

Isotope Labeling: Using deuterated substrates can help determine if C-H bond cleavage is involved in the rate-determining step. A significant kinetic isotope effect would suggest its involvement.

Spectroscopic Analysis: Techniques like in-situ NMR or IR spectroscopy could potentially be used to detect and characterize key reaction intermediates, such as the benzenium ion (sigma complex) in EAS or the Meisenheimer complex in SNAr. masterorganicchemistry.comyoutube.com

Theoretical Approaches:

Computational Modeling (DFT): Density Functional Theory calculations can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and intermediates, the most favorable reaction path can be predicted. nih.gov

Electrostatic Potential Maps: These maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a theoretical basis for predicting regioselectivity in both electrophilic and nucleophilic attacks.

Intermediate Stability Analysis: The relative energies of all possible isomeric intermediates (e.g., the different benzenium ions from electrophilic attack at C3 vs. C5 on Ring A) can be calculated to predict the major product, corroborating the qualitative analysis based on substituent effects. nih.gov For SNAr on Ring B, computational studies could quantify the energetic penalty of having the ester group at the meta position compared to the para position.

Through the synergy of these experimental and theoretical methods, a comprehensive understanding of the reactivity and mechanisms governing the chemical transformations of this compound could be achieved.

Derivatization Strategies and Advanced Synthetic Transformations of 2 Ethoxy 4 Formylphenyl 3 Chlorobenzoate

Modification at the Formyl Moiety

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role as a precursor to a wide variety of other functional groups and heterocyclic systems.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the formyl group in 2-ethoxy-4-formylphenyl 3-chlorobenzoate (B1228886) is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration, to yield new compounds featuring a carbon-nitrogen double bond (C=N).

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions yields the corresponding N-substituted imines. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. This reaction is frequently used for the characterization and protection of aldehydes. The resulting oxime from 2-ethoxy-4-formylphenyl 3-chlorobenzoate would be 2-ethoxy-4-((hydroxyimino)methyl)phenyl 3-chlorobenzoate. The formation of oximes from various aldehydes and ketones is a well-established transformation, often catalyzed by acids.

Hydrazones: Treatment with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. These derivatives are often highly crystalline solids with sharp melting points, making them useful for identification purposes. A closely related structure, 2-ethoxy-4-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate, highlights a practical example of a complex hydrazone derivative formed from a similar molecular scaffold.

ReagentProduct TypeGeneral Structure of C=N Moiety
Primary Amine (RNH₂)Imine (Schiff Base)-CH=N-R
Hydroxylamine (NH₂OH)Oxime-CH=N-OH
Hydrazine (RNHNH₂)Hydrazone-CH=N-NHR

Cyclization Reactions to Form Heterocyclic Systems

The formyl group serves as a key building block for the synthesis of various heterocyclic rings, which are prevalent in pharmaceuticals and materials science. These reactions often involve condensation with a molecule containing two nucleophilic sites that can react with the aldehyde to form a cyclic structure.

For instance, the formyl moiety of this compound can react with dinucleophiles such as 1,2-diamines, 1,2-amino alcohols, or 1,3-dicarbonyl compounds. Condensation with o-phenylenediamine, for example, could lead to the formation of a benzimidazole (B57391) derivative. Similarly, reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can initiate cyclization cascades to produce substituted pyridines or other heterocyclic systems. These transformations, including the Knoevenagel and Hantzsch-type reactions, are powerful tools for creating molecular complexity from aromatic aldehydes.

Transformations of the Ester Functional Group

The ester linkage in this compound is susceptible to nucleophilic acyl substitution, allowing for the cleavage of the ester or its conversion into other functional groups.

Hydrolysis: The most fundamental transformation is hydrolysis, which cleaves the ester bond to yield the parent phenol (B47542) (2-ethoxy-4-formylphenol) and 3-chlorobenzoic acid. This reaction can be catalyzed by either acid or base.

Alkaline Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl. Kinetic studies on various substituted phenyl benzoates have shown that the rate of hydrolysis is sensitive to the electronic effects of substituents on both aromatic rings.

Acid-Catalyzed Hydrolysis: This is a reversible process that reaches equilibrium. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the 3-chlorobenzoyl group can be transferred to a different alcohol, resulting in a new ester and the release of 2-ethoxy-4-formylphenol. This reaction is useful for modifying the ester portion of the molecule without affecting the aldehyde.

ReactionReagentsProducts
HydrolysisH₃O⁺ or OH⁻/H₂O2-Ethoxy-4-formylphenol + 3-Chlorobenzoic acid
TransesterificationR'OH, H⁺ or RO⁻2-Ethoxy-4-formylphenol + 3-ClC₆H₄CO₂R'

Introduction of Diverse Functional Groups onto the Aromatic Scaffolds

The two aromatic rings of the molecule offer platforms for the introduction of new functional groups, although their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The phenyl ring bearing the ethoxy and formyl groups is activated towards electrophilic substitution by the electron-donating ethoxy group (an ortho-, para-director). However, the formyl group is deactivating (a meta-director). The outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions would depend on the precise reaction conditions, with substitution likely directed to the positions ortho to the activating ethoxy group. For example, nitration of the closely related 2-ethoxyphenol (B1204887) yields 2-ethoxy-4-nitrophenol, suggesting that electrophilic substitution on the target compound is feasible.

Nucleophilic Aromatic Substitution (SNAr): The 3-chlorobenzoate ring is generally unreactive towards nucleophiles. For nucleophilic aromatic substitution to occur, the ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). Since the ester linkage is a meta-director in this context, the chlorine atom is not activated for SNAr reactions under standard conditions. Harsh conditions would be required to substitute the chlorine with nucleophiles like amines or alkoxides.

Polymerization and Oligomerization via Functional Group Derivatization

The functional groups on this compound provide handles for its incorporation into polymers or oligomers.

The formyl group is the most direct point for polymerization. Aromatic aldehydes can undergo polymerization through various mechanisms. For instance, they can be involved in polycondensation reactions with other monomers, such as phenols (to form phenolic resins like Bakelite) or diamines (to form polyimines).

Furthermore, the formyl group can be derivatized first, and the resulting monomer can then be polymerized. For example:

Conversion of the formyl group to a vinyl group via a Wittig reaction would create a styrene-like monomer that could undergo radical polymerization.

Reduction of the formyl group to a primary alcohol (-CH₂OH) would create a monomer that could be incorporated into polyesters or polyurethanes.

While direct polymerization of this compound has not been extensively documented, its structural motifs are found in precursors for advanced materials, suggesting its potential as a building block in materials science.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of multiple functional groups on the aromatic ring of 2-Ethoxy-4-formylphenyl 3-chlorobenzoate (B1228886) makes it an invaluable building block for the synthesis of intricate molecular architectures. The aldehyde (-CHO) group serves as a primary site for a wide array of chemical transformations, allowing for the elongation of carbon chains and the introduction of new functionalities.

The reactivity of the aldehyde group allows it to participate in a variety of carbon-carbon bond-forming reactions. These include well-established methodologies such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and various condensation reactions. These reactions are fundamental in organic synthesis for the creation of alkenes, which are themselves versatile intermediates for further molecular elaboration.

Furthermore, the presence of the ethoxy (-OCH2CH3) group at the ortho position to the ester linkage and meta to the formyl group influences the reactivity of the aromatic ring. As an electron-donating group, it can direct electrophilic aromatic substitution reactions, providing a handle for further functionalization of the benzene (B151609) ring. This electronic effect, combined with the steric hindrance it provides, can lead to high regioselectivity in synthetic transformations. The interplay between the electronic nature of the ethoxy group and the electron-withdrawing character of the formyl and benzoate (B1203000) groups creates a unique reactivity profile that can be exploited in multi-step synthetic sequences.

The benzoate ester functionality, while generally less reactive than the aldehyde, can be cleaved under specific conditions to reveal a phenolic hydroxyl group. This latent functionality adds another layer of versatility to the molecule, allowing for its incorporation into larger structures through ether or ester linkages at a later stage of a synthetic route. This "protecting group" characteristic of the benzoate ester is a valuable tool in the design of complex synthetic strategies.

Table 1: Key Functional Groups of 2-Ethoxy-4-formylphenyl 3-chlorobenzoate and Their Synthetic Potential

Functional GroupPositionReactivityPotential Synthetic Transformations
Formyl (-CHO)4HighWittig reaction, Aldol condensation, Knoevenagel condensation, Reductive amination, Grignard reactions
Ethoxy (-OCH2CH3)2Electron-donatingDirects electrophilic aromatic substitution, Influences reactivity of other groups
3-chlorobenzoate Ester1ModerateHydrolysis to phenol (B47542), Transesterification

Precursor in the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The aldehyde functionality of this compound serves as a key handle for the construction of a wide variety of heterocyclic rings through condensation and multicomponent reactions.

One of the most common applications of aromatic aldehydes in heterocyclic synthesis is in reactions with binucleophiles. For instance, condensation with compounds containing adjacent amino and hydroxyl, thiol, or another amino group can lead to the formation of five- or six-membered heterocyclic rings. The specific reaction conditions and the nature of the binucleophile determine the resulting heterocyclic system.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool for the efficient synthesis of diverse heterocyclic libraries. Aromatic aldehydes are frequently employed as one of the key components in MCRs. For example, in the presence of a β-ketoester and a urea or thiourea derivative, this compound could potentially participate in a Biginelli-type reaction to yield dihydropyrimidinones. Similarly, its reaction with an amine and an isocyanide could lead to the formation of Ugi adducts, which are precursors to a variety of heterocyclic structures.

The ethoxy and chlorobenzoate substituents on the phenyl ring of the resulting heterocyclic compounds can further modulate their biological activity and physical properties. The ethoxy group can enhance lipophilicity, which may improve membrane permeability, while the chloro-substituted benzoate moiety can introduce halogen bonding capabilities and influence the electronic properties of the molecule.

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocyclic SystemReaction TypePotential Reactants
PyrimidinesCondensationAmidines
ImidazolesCondensation1,2-Diamines
Oxazoles/ThiazolesCondensation2-Aminoalcohols/2-Aminothiols
QuinolinesFriedländer AnnulationActive methylene (B1212753) ketones
DihydropyridinesHantzsch Synthesisβ-Ketoesters, Ammonia

Utilization in Polymer Chemistry and Functional Material Development

The unique combination of a reactive aldehyde and a polymerizable ester-like structure makes this compound a promising monomer for the development of functional polymers and advanced materials. The aldehyde group can be utilized both for polymerization and for post-polymerization modification, leading to materials with tailored properties.

One approach involves the direct polymerization of the molecule. While the aldehyde group itself is not typically used for chain-growth polymerization, it can participate in polycondensation reactions. For example, reaction with diols or diamines could lead to the formation of polyesters or polyamides, respectively, where the formyl group remains as a pendant functionality along the polymer backbone. These pendant aldehyde groups can then be used for cross-linking the polymer chains or for grafting other molecules to the polymer surface, thereby modifying its properties.

Alternatively, the benzoate ester can be considered as a point of attachment for polymerization. If the 3-chlorobenzoic acid part were replaced with a polymerizable group like acrylic acid, the resulting monomer could be incorporated into polymer chains via radical polymerization. In this scenario, the 2-ethoxy-4-formylphenyl moiety would be a pendant group, introducing both the aldehyde and ethoxy functionalities into the polymer structure.

The presence of the aldehyde group in the resulting polymer is particularly valuable for the development of functional materials. These aldehyde-functionalized polymers can be used as platforms for the immobilization of enzymes, antibodies, or other biomolecules through reductive amination. This is a key technology in the development of biosensors, diagnostic devices, and biocompatible materials. Furthermore, the aldehyde groups can react with various reagents to create materials with specific optical, electronic, or responsive properties. For instance, condensation with fluorescent dyes could lead to the creation of sensory materials that change their color or fluorescence in response to specific analytes.

Table 3: Potential Applications in Polymer and Materials Science

Application AreaRole of this compoundResulting Material Properties
Functional PolymersMonomer with pendant aldehyde groupReactive polymer backbone for cross-linking and grafting
Biomaterial CoatingsSurface modification via aldehyde reactivityCovalent immobilization of biomolecules
Sensory MaterialsIncorporation into polymer matrixStimuli-responsive optical or electronic properties
Cross-linked NetworksCross-linking agent through aldehyde reactionsEnhanced mechanical and thermal stability

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-4-formylphenyl 3-chlorobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification between 3-chlorobenzoic acid derivatives and a phenolic component (e.g., 2-ethoxy-4-formylphenol). Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Monitoring : Thin-layer chromatography (TLC) with chloroform:ethyl acetate (2:1) as eluent can track reaction progress .
  • Purification : Column chromatography using silica gel and gradient elution (hexane:ethyl acetate) isolates the product. Yield optimization may require temperature control (e.g., 0–5°C for acid-sensitive intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify ethoxy (–OCH₂CH₃) protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm). The formyl (–CHO) proton appears as a singlet near δ 9.8–10.2 ppm .
  • ¹³C NMR : The carbonyl (C=O) of the ester resonates at δ 165–170 ppm, while the formyl carbon appears at δ 190–195 ppm .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and formyl C=O stretch (~1700 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ expected for C₁₆H₁₃ClO₄: [M+H]⁺ = 320.0452) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. The formyl group’s electron-withdrawing nature may direct nucleophilic attack to the ester carbonyl .
  • Molecular Docking : Simulate interactions with enzymes (e.g., hydrolases) to predict biodegradation pathways. For example, chlorobenzoate-degrading Rhodococcus opacus 1CP uses dioxygenases that could target the chloro-substituted ring .

Q. What experimental strategies resolve contradictions in analytical data (e.g., TLC purity vs. NMR impurities)?

  • Methodological Answer :
  • Multi-eluent TLC : Test purity using hexane:ethyl acetate (4:1) and chloroform:ethanol (4:1) to detect trace impurities masked by single-eluent systems .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish ester vs. formyl carbonyl environments .
  • Recrystallization : Use solvent pairs (e.g., ethanol:water) to remove hydrophobic impurities undetected by TLC .

Q. How do microbial degradation pathways for chlorobenzoate derivatives inform studies on this compound?

  • Methodological Answer :
  • Aerobic degradation : Rhodopseudomonas palustris strains dechlorinate 3-chlorobenzoate via dioxygenases, producing non-toxic metabolites. Adapt this assay to test whether the ethoxy and formyl groups hinder enzymatic activity .
  • Co-metabolism : Use benzoate as a co-substrate to enhance degradation efficiency, as seen in mixed phototrophic cultures .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate). Analyze packing motifs; the chloro and formyl groups may induce π-π stacking or halogen bonding .
  • Powder XRD : Compare experimental patterns with simulated data (from CIF files) to confirm phase purity .

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